molecular formula C18H16N4O3 B6541863 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide CAS No. 1058437-19-6

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B6541863
CAS No.: 1058437-19-6
M. Wt: 336.3 g/mol
InChI Key: GSNIUZSADSCALL-UHFFFAOYSA-N
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Description

This compound (CAS: 1058437-19-6) is a pyrimidine derivative featuring a dihydropyrimidinone core with a 4-methoxyphenyl substituent at position 4 and an acetamide group linked to a pyridin-2-yl moiety. Its molecular formula is C₁₈H₁₆N₄O₃ (MW: 336.3 g/mol), and it exhibits a planar conformation that facilitates interactions with biological targets such as enzymes and receptors . The methoxy group enhances lipophilicity, while the pyridine ring contributes to π-π stacking interactions, making it a promising candidate for medicinal chemistry applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-14-7-5-13(6-8-14)15-10-18(24)22(12-20-15)11-17(23)21-16-4-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIUZSADSCALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the dihydropyrimidinone core but differ in substituents on the phenyl/pyridine rings or acetamide side chains. These variations significantly impact physicochemical properties and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Pyrimidine Core / Acetamide Side Chain) Molecular Weight (g/mol) Notable Biological Activities
Target Compound (C₁₈H₁₆N₄O₃) 4-methoxyphenyl / pyridin-2-yl 336.3 Anticancer, enzyme inhibition (prelim.)
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide 4-chlorophenyl / pyridin-2-ylmethyl 370.8 Enhanced antimicrobial activity
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide 4-ethoxyphenyl / thiophen-2-ylmethyl 381.4 Antiviral potential (in vitro)
2-[4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide 4-methylphenyl / 3-methylphenyl 337.4 Moderate anti-inflammatory activity
N-[4-(diethylamino)phenyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide 4-methoxyphenyl / diethylaminophenyl 433.5 Improved solubility, kinase inhibition

Structural Determinants of Bioactivity

  • Methoxy vs. Ethoxy Groups : The target compound’s 4-methoxyphenyl group provides moderate electron-donating effects, enhancing binding to hydrophobic enzyme pockets. Ethoxy analogs (e.g., ) show increased metabolic stability but reduced solubility .
  • Pyridine vs. Thiophene Moieties : The pyridin-2-yl group in the target compound supports hydrogen bonding with biological targets, whereas thiophene-containing analogs (e.g., ) exhibit stronger π-π interactions but lower selectivity .
  • Chlorophenyl Substitution : Chlorine at the phenyl position () increases electronegativity, improving antimicrobial potency but raising toxicity concerns .

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